REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[F:9][C:10]([F:23])([F:22])[O:11][C:12]1[CH:13]=[C:14]([CH2:18][C:19](O)=[O:20])[CH:15]=[CH:16][CH:17]=1.CCN(C(C)C)C(C)C.CCCP(=O)=O.C(=O)(O)[O-].[Na+]>CN(C=O)C>[Cl:8][C:5]1[N:4]=[N:3][C:2]([NH:1][C:19](=[O:20])[CH2:18][C:14]2[CH:15]=[CH:16][CH:17]=[C:12]([O:11][C:10]([F:22])([F:9])[F:23])[CH:13]=2)=[CH:7][CH:6]=1 |f:4.5|
|
Name
|
|
Quantity
|
55.5 g
|
Type
|
reactant
|
Smiles
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NC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
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FC(OC=1C=C(C=CC1)CC(=O)O)(F)F
|
Name
|
|
Quantity
|
1.66 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
three
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
82 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
Propylphosphonic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CCCP(=O)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.4 L
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
via addition funnel
|
Type
|
ADDITION
|
Details
|
added dropwise to reaction solution (keeping reaction temperature≦+30° C.)
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
WAIT
|
Details
|
usually goes to completion after 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was chilled in an ice bath
|
Type
|
FILTRATION
|
Details
|
Off-white crystalline powder was filtered through a Büchner funnel
|
Type
|
WASH
|
Details
|
rinsed with water (20.0 vol., 1.1 L)
|
Type
|
CUSTOM
|
Details
|
Dried in a 50° C. vacuum to a constant weight
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(N=N1)NC(CC1=CC(=CC=C1)OC(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |